

Application Note: Quantitative Analysis of (11Z)-Tetradecenoyl-CoA using HPLC-MS/MS

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Compound of Interest

Compound Name: (11Z)-Tetradecenoyl-CoA

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Introduction

(11Z)-Tetradecenoyl-CoA is a long-chain fatty acyl-coenzyme A (CoA) thioester that plays a role in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding various physiological and pathological processes, including metabolic disorders and drug development. This application note provides a detailed protocol for the sensitive and specific quantification of **(11Z)-Tetradecenoyl-CoA** in biological samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is based on established principles for the analysis of long-chain acyl-CoAs.^{[1][2][3][4]}

Principle of the Method

This method utilizes reversed-phase HPLC for the chromatographic separation of **(11Z)-Tetradecenoyl-CoA** from other cellular components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The quantification is based on Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. A characteristic neutral loss of 507 Da, corresponding to the adenosine diphosphate portion of the CoA molecule, is often used as a signature for acyl-CoAs.^{[2][4]}

Experimental Protocols

Sample Preparation (from Tissues)

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.^{[5][6]}

Materials:

- Ice-cold Phosphate Buffered Saline (PBS)
- Extraction Buffer: 2-propanol, 50 mM KH₂PO₄ (pH 7.2), and glacial acetic acid in a 2:2:0.05 ratio, with 1 mg/mL essentially fatty acid-free Bovine Serum Albumin (BSA) added fresh.
- Petroleum ether
- Saturated (NH₄)₂SO₄
- Methanol:Chloroform (2:1, v/v)
- Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain length acyl-CoA.

Procedure:

- Weigh approximately 50-100 mg of frozen tissue and place it in a 2 mL microcentrifuge tube.
- Add 400 µL of freshly prepared, ice-cold extraction buffer and the internal standard.
- Homogenize the tissue thoroughly using a polypropylene pestle.
- To remove neutral lipids, wash the extract three times with 400 µL of petroleum ether (saturated with 1:1 (v/v) 2-propanol:water). After each wash, centrifuge at a low speed (e.g., 100 x g) for 1 minute to separate the phases and discard the upper (petroleum ether) phase.
- After the final wash, add 10 µL of saturated (NH₄)₂SO₄ to the extract, followed by 1.2 mL of 2:1 methanol:chloroform.
- Vortex the mixture vigorously and let it stand at room temperature for 20 minutes to allow for protein precipitation.

- Centrifuge at high speed (e.g., 21,000 x g) for 2 minutes.
- Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in 15 mM ammonium hydroxide) for LC-MS/MS analysis.

HPLC-MS/MS Analysis

The following conditions are based on typical methods for long-chain acyl-CoA analysis.[\[1\]](#)[\[3\]](#)[\[4\]](#)

HPLC Conditions:

- Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.5 µm, 3.0 x 100 mm)
- Mobile Phase A: 10% Acetonitrile in 15 mM Ammonium Hydroxide (pH ~10.5)
- Mobile Phase B: 90% Acetonitrile in 15 mM Ammonium Hydroxide (pH ~10.5)
- Gradient:
 - 0-2 min: 10% B
 - 2-15 min: Linear gradient to 95% B
 - 15-20 min: Hold at 95% B
 - 20.1-25 min: Return to 10% B and equilibrate
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 µL
- Column Temperature: 40 °C

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Ion Source Temperature: 350 °C
- Capillary Voltage: 3.5 kV
- Collision Gas: Argon
- MRM Transitions:
 - The precursor ion for **(11Z)-Tetradecenoyl-CoA** (C₃₅H₆₀N₇O₁₇P₃S) would be its [M+H]⁺ ion. The exact m/z should be calculated based on its molecular weight.
 - The product ion would result from the characteristic fragmentation of the CoA moiety.
 - A representative transition would be monitored. For a generic long-chain acyl-CoA, a neutral loss of 507 Da is common.
 - Internal Standard: Monitor the specific precursor-product ion transition for the chosen internal standard (e.g., Heptadecanoyl-CoA).

Data Presentation

Quantitative data should be summarized in a clear and structured table. The following table is a template demonstrating how to present validation data for the method, populated with representative performance data for long-chain acyl-CoAs as specific data for **(11Z)-Tetradecenoyl-CoA** is not available in the provided search results.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)

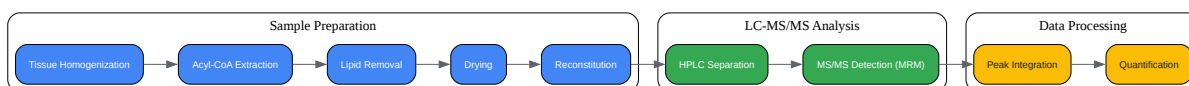
Analyte	Linearity (r ²)	LLOQ (fmol)	Accuracy (%)	Intra-run Precision (%RSD)	Inter-run Precision (%RSD)
(11Z)-Tetradecenoyl-CoA	>0.995	<10	95 - 110	< 5	< 15
Representative LCACoA 1	0.998	5	98.2	3.1	8.5
Representative LCACoA 2	0.996	8	105.4	4.4	12.1
Representative LCACoA 3	0.999	4	96.7	2.5	9.3

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. Data for representative LCACoAs are illustrative and based on published methods for similar analytes.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of **(11Z)-Tetradecenoyl-CoA**.

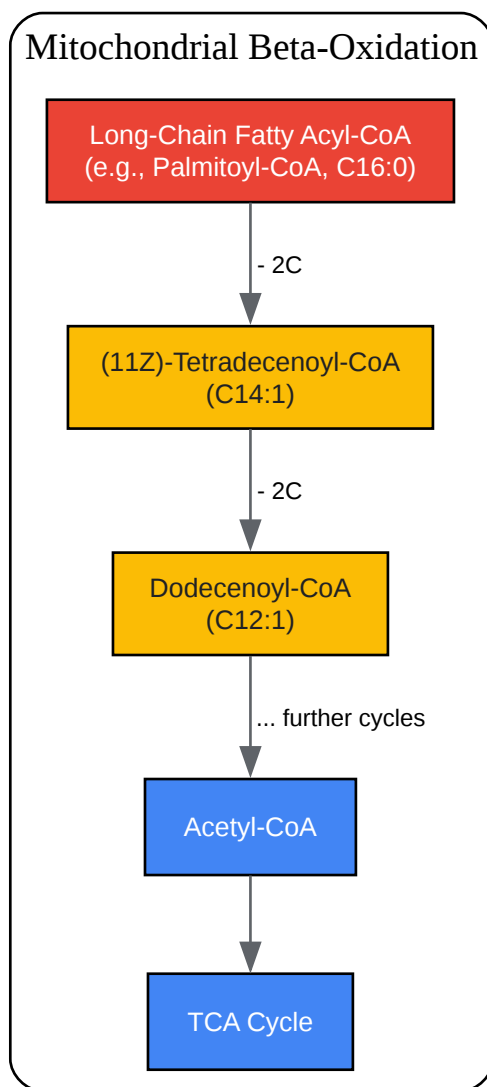


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Caption: Experimental workflow for **(11Z)-Tetradecenoyl-CoA** quantification.

Involvement in Fatty Acid Metabolism

(11Z)-Tetradecenoyl-CoA is an intermediate in fatty acid metabolism. The diagram below shows a simplified overview of fatty acid beta-oxidation, highlighting the position of a C14:1-CoA.



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Caption: Simplified pathway of fatty acid beta-oxidation.

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